molecular formula C10H19NO3S B12626553 ({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid CAS No. 919764-73-1

({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid

Katalognummer: B12626553
CAS-Nummer: 919764-73-1
Molekulargewicht: 233.33 g/mol
InChI-Schlüssel: YWEGYOAPOGWQNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, which make it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid typically involves the reaction of di(propan-2-yl)amine with 2-oxoethyl sulfanyl acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and interactions due to its unique structure and reactivity.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its unique properties make it valuable in the manufacturing of advanced materials and chemical products.

Wirkmechanismus

The mechanism of action of ({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid include:

    VX nerve agent: A toxic nerve agent with a similar structural motif but different functional groups and applications.

    Ethyl S-2-diisopropylaminoethyl methylphosphonothiolate: Another compound with a similar structure but different chemical properties and uses.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

919764-73-1

Molekularformel

C10H19NO3S

Molekulargewicht

233.33 g/mol

IUPAC-Name

2-[2-[di(propan-2-yl)amino]-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C10H19NO3S/c1-7(2)11(8(3)4)9(12)5-15-6-10(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)

InChI-Schlüssel

YWEGYOAPOGWQNA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(C)C)C(=O)CSCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.